molecular formula C7H13ClFN B2442375 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride CAS No. 2413904-78-4

6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride

Cat. No.: B2442375
CAS No.: 2413904-78-4
M. Wt: 165.64
InChI Key: BAWCGEDYCDTGTF-UHFFFAOYSA-N
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Description

6-Fluoro-3-azabicyclo[321]octane;hydrochloride is a bicyclic compound that contains a fluorine atom and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow chemistry could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted azabicyclo[3.2.1]octane derivatives.

Scientific Research Applications

6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the bicyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHGBKONWDGGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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